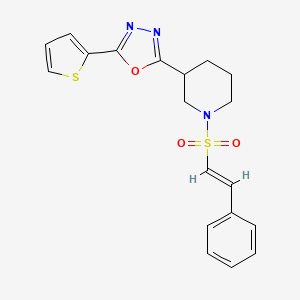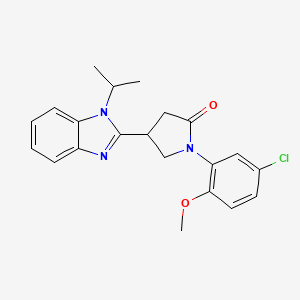
2-chloro-N-(3-(6-methoxypyridazin-3-yl)phenyl)-5-(trifluoromethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(3-(6-methoxypyridazin-3-yl)phenyl)-5-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H13ClF3N3O3S and its molecular weight is 443.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Herbicide Selectivity and Metabolism
2-chloro-N-(3-(6-methoxypyridazin-3-yl)phenyl)-5-(trifluoromethyl)benzenesulfonamide has been extensively studied for its application in agriculture, particularly in the development of herbicides. A key aspect of its selectivity for cereals comes from the ability of certain crop plants to metabolize the compound into inactive products, demonstrating its biological basis for selectivity in weed management. This metabolism involves the rapid transformation of the herbicide into a polar, inactive product through hydroxylation followed by conjugation with a carbohydrate moiety in tolerant plants such as wheat, oats, and barley, while sensitive broadleaf plants show little to no metabolism of the compound (Sweetser, Schow, & Hutchison, 1982).
Anticancer and Apoptosis-Inducing Activity
Further research into derivatives of this compound has explored their potential anticancer activities. Novel derivatives have been synthesized and evaluated for their cytotoxic activity towards human cancer cell lines. These studies have found that certain derivatives exhibit significant anticancer activity, including the induction of apoptosis in cancer cells. The structural modification of these compounds has shown a correlation with their biological activity, providing insight into the development of new therapeutic agents (Żołnowska et al., 2016).
Soil Adsorption and Degradation
The adsorption and degradation behavior of this compound in soil is crucial for understanding its environmental impact. Studies have shown that its adsorption to soil particles is influenced by pH, with higher adsorption rates observed at lower pH levels. Furthermore, degradation processes in soil involve microbial action as well as chemical hydrolysis, which varies with soil pH, temperature, and moisture content. These findings are essential for assessing the environmental fate of this compound and its derivatives, ensuring safe and effective use in agricultural settings (Thirunarayanan, Zimdahl, & Smika, 1985).
Propiedades
IUPAC Name |
2-chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]-5-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClF3N3O3S/c1-28-17-8-7-15(23-24-17)11-3-2-4-13(9-11)25-29(26,27)16-10-12(18(20,21)22)5-6-14(16)19/h2-10,25H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCWBYOVVJQLFRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=C(C=CC(=C3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClF3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(2-chlorophenyl)sulfanylphenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2775790.png)
![8-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-propylpurine-2,6-dione](/img/structure/B2775791.png)


![3-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]propanoic acid](/img/structure/B2775795.png)
![[2-(4-fluoro-phenyl)-5-methyl-oxazol-4-yl]-methylamine, AldrichCPR](/img/structure/B2775796.png)
![ethyl (E)-4-[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]but-2-enoate](/img/structure/B2775800.png)


![1-(3-chlorophenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2775805.png)
![N-[4-cyano-3-(difluoromethoxy)phenyl]-4-(2-fluorophenyl)piperazine-1-carbothioamide](/img/structure/B2775806.png)

